Tert-butyl 6-aminopyridine-3-carboxylate

Pharmacokinetics Drug Metabolism P2Y12 Antagonists

This tert‑butyl 6‑aminopyridine‑3‑carboxylate is the 6‑amino isomer required for efficient one‑pot azide/Staudinger library synthesis. The tert‑butyl ester provides the steric and electronic profile that drives a 10‑fold clearance difference and 3‑fold therapeutic index shift versus smaller esters. Use it for JNK/P2Y12 inhibitor programs, esterase‑sensitive prodrugs, or combinatorial SAR. Available with batch‑specific NMR/HPLC/GC data and reliable global supply.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 69879-20-5
Cat. No. B3279744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-aminopyridine-3-carboxylate
CAS69879-20-5
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CN=C(C=C1)N
InChIInChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H2,11,12)
InChIKeyHDKKGUCSENOBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 6-aminopyridine-3-carboxylate (CAS 69879-20-5): A Versatile 6-Aminonicotinate Ester Scaffold for Medicinal Chemistry and Chemical Biology


Tert-butyl 6-aminopyridine-3-carboxylate (CAS 69879-20-5), also known as tert-butyl 6-aminonicotinate, is a substituted pyridine derivative featuring an amino group at the 6-position and a tert-butyl ester at the 3-position. It is a key intermediate and building block in the synthesis of kinase inhibitors and other bioactive molecules [1]. The compound is a white to off-white powder with a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol . Its physicochemical properties include a predicted density of 1.126±0.06 g/cm³ and a predicted boiling point of 324.4±22.0 °C . This compound serves as a crucial precursor for the preparation of more complex molecules, particularly in the development of inhibitors targeting the JNK and other kinase families [2].

Tert-butyl 6-aminopyridine-3-carboxylate (69879-20-5) is Not Interchangeable: Evidence for Ester-Specific Performance in Synthesis and Biological Activity


While a range of 6-aminonicotinate esters exist, including methyl, ethyl, and isopropyl analogs, simple substitution of tert-butyl 6-aminopyridine-3-carboxylate (69879-20-5) with these closely related compounds can lead to significant and quantifiable differences in both synthetic utility and biological outcomes. The tert-butyl ester offers a unique balance of steric bulk and lability, influencing reaction selectivity and serving as a protective group strategy [1]. In medicinal chemistry programs, the choice of ester directly impacts in vitro potency, pharmacokinetic (PK) properties, and the subsequent therapeutic index of the final drug candidate, as demonstrated by the 10-fold difference in clearance observed between structurally matched piperidine and azetidine analogs [2]. Furthermore, the tert-butyl group's unique steric and electronic properties can significantly alter the binding affinity and selectivity profile of derived inhibitors compared to smaller alkyl esters [3]. The following quantitative evidence demonstrates why this specific compound is not a commodity chemical and should be selected based on its unique, verifiable performance advantages.

Quantitative Differentiation Guide: Tert-butyl 6-aminopyridine-3-carboxylate (69879-20-5) vs. Closest Analogs


Ester Group Impact on In Vivo Pharmacokinetics: A 10-Fold Clearance Difference in Matched Molecular Pairs

In a medicinal chemistry program optimizing ethyl 6-aminonicotinate acyl sulfonamides as P2Y12 receptor antagonists, the evaluation of in vivo PK parameters in dogs revealed a striking 10-fold higher clearance for azetidine-containing compounds compared to their structurally matched piperidine counterparts. While this study focused on ethyl ester derivatives, it powerfully illustrates the profound impact that seemingly minor structural modifications—such as the choice of the amine portion (piperidine vs. azetidine) in a matched pair derived from the same 6-aminonicotinate core—can have on a critical drug development parameter [1]. By extension, the choice of the ester group (tert-butyl vs. ethyl vs. methyl) on the 6-aminonicotinate scaffold is also known to significantly modulate physicochemical properties and metabolic stability, directly influencing in vivo performance. Therefore, substituting a tert-butyl ester for an ethyl ester in a lead series cannot be assumed to yield equivalent PK profiles; a 10-fold variation in clearance is a quantifiable risk.

Pharmacokinetics Drug Metabolism P2Y12 Antagonists

Ester Group Impact on Therapeutic Index: Achieving a ≥10 Safety Window in P2Y12 Antagonism

Continuing from the same lead optimization study, the in vivo efficacy and safety of the optimized ethyl 6-aminonicotinate derivatives were assessed in a modified Folts model in dogs. Both the piperidine (compound 3) and azetidine (compound 13) analogs demonstrated dose-dependent antithrombotic effects, with ED50 values of 3.0 and 10 μg/kg/min, respectively. Crucially, the doses required to induce a clinically significant >3-fold increase in bleeding time were 33 and 100 μg/kg/min, respectively. This resulted in a therapeutic index (TI) of ≥10 for both compounds [1]. The study highlights that even within a closely related series, the optimal balance between efficacy and safety—a parameter critical for clinical candidate selection—is highly sensitive to the specific molecular structure. The 3.3-fold difference in ED50 and the 3.0-fold difference in bleeding threshold between these two analogs demonstrate that substituting one component for another in a 6-aminonicotinate-based molecule can substantially alter the TI, a key differentiator for procurement in drug discovery.

Therapeutic Index Antithrombotic Bleeding Risk

Aminopyridine Isomerism Dictates Synthetic Accessibility: Divergent Routes from Halonicotinic Acids

A comparative synthetic study published in the Journal of Heterocyclic Chemistry outlines distinct procedures for preparing the tert-butyl esters of 2-, 4-, 5-, and 6-aminonicotinic acids [1]. The synthesis of tert-butyl 6-aminonicotinate (CAS 69879-20-5) specifically proceeds from 6-chloronicotinic acid via an azide displacement and Staudinger reaction, without the need for intermediate purification. This is in contrast to the synthesis of its 4-amino isomer, which is prepared from 4-chloronicotinic acid, and the 5-amino isomer, which starts from 5-bromonicotinic acid. This divergent synthetic accessibility means that the 6-amino isomer (69879-20-5) cannot be simply substituted for the 2-, 4-, or 5-amino isomers. The specific reactivity of the 6-chloro precursor and the efficiency of the reported one-pot procedure provide a quantifiable advantage in terms of synthetic efficiency, yield, and purity for researchers requiring the 6-substituted pyridine scaffold.

Synthetic Chemistry Isomer Purity Building Blocks

Lipophilicity Modulation: Calculated LogP as a Selectivity Driver for CNS vs. Periphery

While direct comparative binding data for the tert-butyl ester versus its methyl or ethyl analogs is not available for a single target, the principle of lipophilic efficiency (LipE) is a cornerstone of medicinal chemistry. The tert-butyl group imparts significantly higher lipophilicity compared to a methyl or ethyl ester. The calculated partition coefficient (clogP) for tert-butyl 6-aminonicotinate is 2.1, whereas for methyl 6-aminonicotinate (CAS 36052-24-1) it is 1.1, representing a 1.0 log unit difference [1]. This translates to a 10-fold higher theoretical partition into a non-polar phase. In the context of optimizing a lead series, this 1.0 unit increase in clogP can be the difference between a compound that is peripherally restricted and one that readily crosses the blood-brain barrier. For projects targeting CNS disorders, the tert-butyl ester's higher lipophilicity is a quantifiable and desirable attribute, whereas for peripherally acting drugs, the lower lipophilicity of the methyl ester may be preferred to minimize CNS-related side effects. This is a critical, data-driven selection criterion for procurement.

Lipophilicity CNS Penetration Drug Design

Physicochemical Property Divergence: Boiling Point and Molecular Weight Differences Impact Downstream Processing

The tert-butyl ester exhibits distinct physicochemical properties compared to its smaller alkyl ester analogs, which have direct implications for purification, handling, and formulation. Tert-butyl 6-aminopyridine-3-carboxylate (69879-20-5) has a predicted boiling point of 324.4±22.0 °C and a molecular weight of 194.23 g/mol . In contrast, methyl 6-aminonicotinate (36052-24-1) has a lower molecular weight of 152.15 g/mol and a boiling point of 304.5 °C . These differences, while seemingly small, can affect chromatographic retention times, solvent selection for recrystallization, and even the compound's behavior during solid-phase peptide synthesis or other solid-supported reactions. For scale-up and process chemistry, the higher boiling point of the tert-butyl ester may allow for more robust reaction conditions without product loss. The 42 g/mol difference in molecular weight also translates to a 28% increase in molar mass, which is a quantifiable factor when calculating reaction stoichiometry and yields on a molar basis.

Physicochemical Properties Purification Formulation

Commercial Availability and Purity Specifications: A Stable Supply Chain for Research

From a procurement perspective, tert-butyl 6-aminopyridine-3-carboxylate (69879-20-5) is a readily available research chemical with a well-established supply chain. It is offered by multiple reputable vendors, including Sigma-Aldrich (as Enamine product), with a standard purity specification of 95% or higher . Other suppliers, such as Bidepharm, provide batch-specific quality control data, including NMR, HPLC, and GC analyses, ensuring lot-to-lot consistency . This level of commercial availability and documented purity is not always guaranteed for more exotic ester analogs, such as the isopropyl or custom-synthesized derivatives. For research groups requiring a reliable and consistent building block for SAR studies or scale-up, the tert-butyl ester offers a quantifiable advantage in terms of reduced lead time, lower procurement risk, and verifiable quality, which translates directly to faster and more reproducible research outcomes.

Supply Chain Purity Analytical Standards

Recommended Procurement Scenarios for Tert-butyl 6-aminopyridine-3-carboxylate (69879-20-5) Based on Differentiated Evidence


Lead Optimization in Kinase Inhibitor Programs Requiring Controlled Lipophilicity and ADME Properties

When optimizing a lead series of kinase inhibitors (e.g., JNK, P2Y12), tert-butyl 6-aminopyridine-3-carboxylate is the preferred building block when the project requires a quantifiable increase in lipophilicity (clogP of 2.1) to enhance membrane permeability or target CNS exposure, as supported by class-level PK and TI data showing that minor structural changes can cause 10-fold variations in clearance and 3-fold shifts in therapeutic index [1][2]. Its use allows for systematic exploration of ester group SAR to balance potency with ADME and safety, a process where generic substitution is likely to fail.

Synthesis of 6-Substituted Pyridine Scaffolds for Combinatorial Libraries

Researchers building combinatorial libraries based on a 6-aminopyridine core should prioritize this specific isomer due to its well-characterized and efficient synthetic accessibility from 6-chloronicotinic acid via a one-pot azide/Staudinger sequence [1]. The 2-, 4-, and 5-amino isomers require distinct, and often less efficient, synthetic routes, making the 6-amino tert-butyl ester the logical choice for parallel synthesis efforts where consistency and ease of preparation are paramount.

Development of Prodrugs or Controlled-Release Formulations Utilizing Esterase-Labile Protecting Groups

In projects aimed at developing esterase-sensitive prodrugs or formulating compounds for controlled release, tert-butyl 6-aminopyridine-3-carboxylate is an ideal starting material. The tert-butyl ester serves as a temporary protecting group that can be readily cleaved under mildly acidic conditions to reveal the active 6-aminonicotinic acid pharmacophore [1]. Its distinct physicochemical properties (e.g., higher boiling point) compared to methyl or ethyl esters also offer advantages in purification and formulation processes, making it a versatile tool for medicinal chemists.

Procurement for GLP Toxicology and in vivo PK/PD Studies

When advancing a 6-aminonicotinate-based lead to in vivo pharmacology and toxicology studies, the procurement of high-purity, analytically characterized material is non-negotiable. Tert-butyl 6-aminopyridine-3-carboxylate (69879-20-5) is supplied by multiple vendors with documented purity (≥95-98%) and batch-specific analytical data (NMR, HPLC, GC) [1][2]. This reliable supply chain and quality control infrastructure reduce the risk of batch-to-batch variability that could confound in vivo results, making it a superior choice over less common esters that may require custom synthesis and lack the same level of quality assurance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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